1'-[4-nitro-2-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide
Overview
Description
1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. The introduction of the nitro and trifluoromethyl groups can be achieved through nitration and trifluoromethylation reactions, respectively. Common reagents used in these reactions include nitric acid for nitration and trifluoromethyl iodide for trifluoromethylation. The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, industrial methods may incorporate purification steps like recrystallization and chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Amidation: The carboxamide group can be modified through reactions with different amines or carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Amidation: Carboxylic acids or their derivatives (e.g., acid chlorides) and amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the trifluoromethyl group can lead to various substituted bipiperidine derivatives.
Scientific Research Applications
1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bipiperidine structure may facilitate the compound’s ability to cross biological membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-2-(trifluoromethyl)phenyl isocyanate
- 2-nitro-4-(trifluoromethyl)phenol
- 4-nitro-2-(trifluoromethyl)aniline
Uniqueness
1’-[4-nitro-2-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of functional groups and bipiperidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, which can improve its performance in pharmaceutical and industrial contexts.
Properties
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O3/c19-18(20,21)14-12-13(25(27)28)4-5-15(14)23-10-6-17(7-11-23,16(22)26)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJOTASOEGIAEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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